molecular formula C18H15N3O3S3 B2935809 Methyl 4-(((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate CAS No. 477557-33-8

Methyl 4-(((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate

Cat. No. B2935809
CAS RN: 477557-33-8
M. Wt: 417.52
InChI Key: UMUDBRGEAMUKCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Scientific Research Applications

  • Conformational Analysis and Molecular Interactions : A study focused on closely related compounds, namely O-methyl (4-fluorobenzoyl)carbamothioate and O-methyl (4-methylbenzoyl)carbamothioate, analyzed their structural and conformational properties. This research is significant in understanding the molecular interactions and stability of such compounds (Channar et al., 2020).

  • Crystal Engineering and Phase Transitions : The compound Methyl 2-(carbazol-9-yl)benzoate, related to the chemical , was studied for its crystallization behavior under high pressure, revealing insights into phase transitions in high-Z′ structures (Johnstone et al., 2010).

  • Potential Antitumor and Antifilarial Agents : Various derivatives of methylthio benzo[d]thiazol, including those with carbamates, were synthesized and evaluated for their antitumor and antifilarial properties. This research demonstrates the potential medical applications of these compounds (Kumar et al., 1993).

  • Drug Discovery Building Blocks : The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, including those with methyl groups, has been described. These compounds serve as building blocks in drug discovery, highlighting the versatility of such chemicals in medicinal chemistry (Durcik et al., 2020).

  • Electropolymerization and Impedimetric Study : A study on the chemical synthesis of a compound structurally related to Methyl 4-(((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate explored its electropolymerization properties. This research contributes to understanding the material science applications of such compounds (Ates et al., 2015).

  • Anticonvulsant Activity : The synthesis and evaluation of anticonvulsant activity in derivatives of benzo[d]thiazol-2-ylcarbamoyl methyl compounds were investigated. This indicates the potential use of these compounds in developing treatments for neurological disorders (Siddiqui et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar compounds. For instance, compounds that inhibit quorum sensing in bacteria are of interest as they could potentially be developed into new drugs for antimicrobial treatments .

Mechanism of Action

properties

IUPAC Name

methyl 4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamothioylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-24-16(23)11-5-3-10(4-6-11)15(22)21-17(25)19-12-7-8-13-14(9-12)27-18(20-13)26-2/h3-9H,1-2H3,(H2,19,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUDBRGEAMUKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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